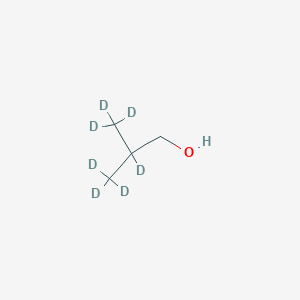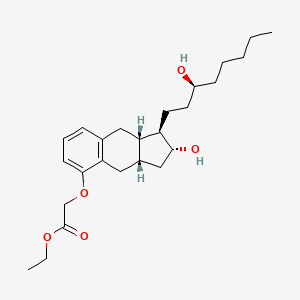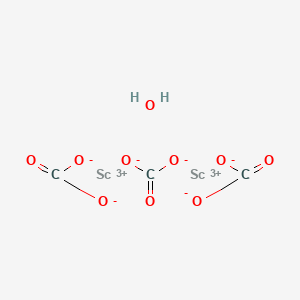
(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16 is a complex organic molecule with significant potential in various scientific fields. Its intricate structure, characterized by multiple hydroxyl groups, an acetyloxy group, and a methoxy group, makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Acetylation: Addition of an acetyloxy group.
Methoxylation: Incorporation of a methoxy group.
Each of these steps requires specific reagents and catalysts, such as acids, bases, and metal catalysts, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient production.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.
科学的研究の応用
The compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Similar compounds include other hydroxylated and methoxylated organic molecules with acetyloxy groups. Examples are:
- (2S,7Z,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethoxy .
- (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-10-[4-(2-ethoxyethyl)piperazin-1-yl]-5,12,21,23-tetrahydroxy .
Uniqueness
The uniqueness of (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-6,21,23-trihydroxy-27-methoxy-2,4,16 lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
特性
CAS番号 |
1351775-04-6 |
|---|---|
分子式 |
C₄₃H₄₉N₃O₁₁ |
分子量 |
783.86 |
同義語 |
Rifaximin Impurity A; Rifaximin Impurity 1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[3-[2-Amino-4-(formylamino)-1,6-dihydro-6-oxo-5-pyrimidinyl]-3-oxopropyl]benzoyl]-L-glutamic Acid](/img/structure/B1144906.png)



